molecular formula C13H12ClNO2 B100156 1-Benzyl-3-carboxypyridinium chloride CAS No. 16214-98-5

1-Benzyl-3-carboxypyridinium chloride

Cat. No.: B100156
CAS No.: 16214-98-5
M. Wt: 249.69 g/mol
InChI Key: VSRWCQJUAYPITR-UHFFFAOYSA-N
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Description

1-Benzyl-3-carboxypyridinium chloride is a quaternary ammonium compound characterized by a pyridinium core substituted with a benzyl group at the 1-position and a carboxylic acid moiety at the 3-position. Key properties include:

  • Molecular formula: Discrepancies exist in literature. specifies C₁₃H₁₂ClNO₂ (molecular weight: 249.69 g/mol) , while cites C₂₀H₁₈NO₂•Cl (339.82 g/mol), possibly due to alternate salt forms or reporting errors .
  • Synonyms: Nicotinic acid-benzyl chloride quat, 3-Carboxy-1-benzylpyridinium chloride .
  • Toxicity: Acute intravenous LD₅₀ in mice is 229 mg/kg, with LDLo values of 4 mg/kg (dog) and 10 mg/kg (cat). Classified as a poison via intravenous route .
  • Hazards: Decomposition emits toxic NOₓ and Cl⁻ fumes .

Properties

IUPAC Name

1-benzylpyridin-1-ium-3-carboxylic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRWCQJUAYPITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884875
Record name 1-Benzyl-3-carboxypyridinium chloride
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Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16214-98-5
Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1)
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Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1)
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Record name 1-Benzyl-3-carboxypyridinium chloride
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Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1)
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Record name 1-Benzyl-3-carboxypyridinium chloride
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Record name 1-benzyl-3-carboxypyridinium chloride
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Preparation Methods

Benzyl Halide Alkylation

The most widely reported method involves direct N-alkylation of nicotinic acid using benzyl chloride or bromide under basic conditions:

Reaction Scheme:

Nicotinic acid+Benzyl chlorideNaOH, H2OBPC+HCl\text{Nicotinic acid} + \text{Benzyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{BPC} + \text{HCl}

Optimized Protocol (Patent CN103435541A):

  • Reactants:

    • Nicotinic acid (1.23 mol)

    • Benzyl chloride (1.26 mol)

    • NaOH (0.4 mol)

  • Catalytic System:

    • Composite catalyst: K2_2CO3_3/Na2_2CO3_3 (1–5 wt%) + quaternary ammonium salt (e.g., tetrabutylammonium bromide)

    • Buffer: Sodium bicarbonate/boric acid (maintains pH 7–8)

  • Conditions:

    • Temperature: 80–90°C

    • Time: 2 hours

    • Solvent: Water

Performance Metrics:

ParameterValue
Yield90–92%
Purity (HPLC)>99%
Byproducts<0.5% unreacted acid

This method eliminates traditional issues of product discoloration and hydrolytic byproducts through pH control and phase-transfer catalysis.

Solvent-Mediated Synthesis

Acetonitrile Reflux Method

A solvent-based approach reported in electrochemical studies achieves high purity through controlled precipitation:

Protocol:

  • Dissolve nicotinic acid (12.3 g, 100 mmol) in anhydrous acetonitrile (200 mL)

  • Add benzyl bromide (17.1 g, 100 mmol)

  • Reflux at 100°C for 15 hours

  • Precipitate product with diethyl ether

  • Wash with ether (3 × 50 mL)

Characterization Data:

  • 1^1H NMR (D2_2O): δ 9.32 (s, 1H), 8.95 (d, J=8.0 Hz, 1H), 8.88 (d, J=8.0 Hz, 1H), 7.30–7.40 (m, 5H), 5.76 (s, 2H)

  • Yield: 89%

  • Advantage: Avoids aqueous hydrolysis pathways

Industrial-Scale Production

Continuous Flow Synthesis

Patent CN103435541A details scalable manufacturing:

Reactor Design:

  • 5L four-neck flask with mechanical stirring

  • Precision dosing pumps for benzyl chloride addition

Process Parameters:

StageConditions
Neutralization40–60°C, 30 min
Alkylation80–95°C, 1–2 hr
CrystallizationCool to 25°C

Quality Control:

  • In-line HPLC monitoring

  • Residual benzyl chloride: <50 ppm

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYieldPurityReaction TimeScalability
Aqueous Alkylation90–92%>99%2 hrIndustrial
Acetonitrile Reflux89%98%15 hrLab-scale
Early Methods70–76%80–85%10 hrLimited

Key advancements include:

  • Catalyst Systems: Quaternary ammonium salts reduce reaction time from 10 to 2 hours while suppressing benzyl chloride hydrolysis

  • Buffering Agents: Sodium bicarbonate maintains neutral pH, minimizing nicotinic acid decomposition

  • Purification: Ether precipitation eliminates column chromatography needs

Mechanistic Considerations

The quaternization proceeds via an SN_N2 mechanism:

  • Hydroxide deprotonates nicotinic acid at N-position

  • Benzyl chloride attacks nucleophilic nitrogen

  • Chloride counterion stabilizes the pyridinium species

Rate-Limiting Factors:

  • Diffusion limitations in aqueous phase

  • Catalyst accessibility to interfacial reaction zones

Computational Studies:

  • Activation energy reduced by 15–20 kcal/mol using phase-transfer catalysts

  • Transition state stabilization via ion-pair interactions

Troubleshooting Common Issues

6.1 Product Discoloration

  • Cause: Oxidative degradation at >100°C

  • Solution: Maintain reaction temperature at 80–90°C

6.2 Low Yield

  • Cause: Incomplete benzyl chloride addition

  • Solution: Use dropping funnel with rate ≤5 mL/min

6.3 Impurity Profile

  • Major Contaminants:

    • Benzyl alcohol (from hydrolysis)

    • Unreacted nicotinic acid

  • Remediation:

    • Adjust buffer concentration to 0.1–0.3 M

    • Implement gradient cooling during crystallization

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 15-minute reactions at 150°C with:

  • 20% reduced catalyst loading

  • Comparable yields (88–91%)

  • Energy savings of 40%

Biocatalytic Routes

Experimental systems using lipase enzymes demonstrate:

  • Room temperature reactions

  • 82% yield in 24 hours

  • Potential for green chemistry applications

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-carboxypyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridinium ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyridine derivatives.

Scientific Research Applications

Chemistry

BPC serves as a reagent in organic synthesis, particularly in forming pyridinium salts and other nitrogen-containing compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new materials .

Biology

Research indicates that BPC possesses significant biological activities:

  • Antimicrobial Activity : BPC exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

These findings suggest its potential as a candidate for developing new antimicrobial agents .

  • Anticancer Activity : In vitro studies show that BPC can induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells. Mechanistic studies reveal that it activates caspases and modulates apoptotic signaling pathways:
    • Cell Viability Reduction : Approximately 50% decrease at a concentration of 50 µM.
    • Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP indicate effective apoptosis induction .

Industrial Applications

In industry, BPC is utilized in producing specialty chemicals and as an intermediate in synthesizing more complex molecules. Its unique structural features allow for versatility in applications ranging from pharmaceuticals to electroplating processes .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-carboxypyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the carboxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
1-Benzyl-3-carboxypyridinium chloride C₁₃H₁₂ClNO₂ 249.69 Not specified Pyridinium, carboxylic acid, benzyl
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 120278-07-1 Piperidine, benzyl ester, amine
1-Benzylpyrrolidine-3-carboxylic acid hydrochloride C₁₂H₁₆ClNO₂ 249.72 608142-09-2 Pyrrolidine, benzyl, carboxylic acid
Cetylpyridinium chloride C₂₁H₃₈ClN 358.00 123-03-5 Pyridinium, long alkyl chain

Notes:

  • This compound shares structural similarity with cetylpyridinium chloride (both pyridinium salts) but differs in substituents, impacting solubility and applications .
  • Benzyl 4-aminopiperidine-1-carboxylate and 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride are nitrogen-containing heterocycles but lack the pyridinium core, reducing ionic character .

Key Findings :

  • This compound exhibits higher acute toxicity compared to cetylpyridinium chloride , likely due to its smaller size and enhanced bioavailability .
  • Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicity data, emphasizing the need for caution in handling .

Insights :

  • The carboxylic acid group in this compound may facilitate coordination chemistry, whereas cetylpyridinium chloride relies on its surfactant properties .
  • 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is tailored for drug synthesis due to its chiral pyrrolidine core .

Biological Activity

1-Benzyl-3-carboxypyridinium chloride (BPC) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure comprising a benzyl group and a carboxylic acid moiety, has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of BPC, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.

  • Molecular Formula : C13H12ClNO2
  • Molar Mass : Approximately 241.69 g/mol
  • Solubility : Highly soluble in water, which enhances its bioavailability.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : BPC may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : The compound can bind to cell surface receptors, influencing signal transduction pathways crucial for cell survival and proliferation.
  • Membrane Interaction : The lipophilicity conferred by the benzyl group enhances its ability to penetrate biological membranes, facilitating its action within cells.

Antimicrobial Properties

Research indicates that BPC exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that BPC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that BPC could serve as a potential candidate for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

BPC has also shown promise in cancer research. In vitro studies have indicated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study: Breast Cancer Cell Lines

A study involving MCF-7 breast cancer cells revealed that treatment with BPC resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 50 µM.
  • Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP, indicating apoptosis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of BPC, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
1-Benzylpyridinium-3-carboxylateC13H12N2O2ModerateLow
N-BenzylnicotinamideC13H12N2OHighModerate
1-Benzylnicotinic acidC13H11NO2LowHigh

BPC stands out due to its potent antimicrobial and anticancer properties compared to some of its analogs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Benzyl-3-carboxypyridinium chloride, and how do they influence experimental design?

  • Answer : The molecular formula is C₁₃H₁₂ClNO₂ (MW: 249.69 g/mol), with a pyridinium core substituted by a benzyl group and a carboxylic acid moiety. Its hygroscopic nature (evident from storage recommendations at 4°C in sealed, moisture-free conditions) necessitates anhydrous handling to prevent hydrolysis. Solubility in polar solvents (e.g., water, methanol) should be validated experimentally due to limited published data. Stability studies are critical, as degradation under improper storage can alter reactivity .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be ensured?

  • Answer : A plausible route involves quaternization of nicotinic acid derivatives with benzyl chloride. Post-synthesis, purity can be verified via:

  • HPLC (using pharmacopeial methods for related pyridinium salts, as in ).
  • ¹H/¹³C NMR to confirm substitution patterns and absence of unreacted precursors.
  • Elemental analysis to validate stoichiometry. Residual solvents should be quantified via GC-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : While some safety data sheets (SDS) report "no known hazards," others caution that toxicological data are incomplete. Standard precautions include:

  • PPE : Gloves (nitrile), lab coats, and safety goggles. Use vapor respirators if handling powdered forms .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.
  • Spill management : Collect spills in sealed containers; avoid environmental release .
  • Storage : Keep in airtight containers at 4°C, away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations can model charge distribution on the pyridinium ring, identifying electrophilic sites (e.g., C-2 or C-4 positions). Molecular dynamics simulations may predict solvation effects on reaction kinetics. Pair these with experimental validation via kinetic studies (e.g., monitoring substitution rates with UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported stability data for this compound?

  • Answer : Discrepancies in SDS entries (e.g., "no hazards" vs. "limited toxicology data") arise from variability in batch purity or storage history. Researchers should:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways.
  • Use LC-MS to identify degradation products (e.g., hydrolysis to nicotinic acid derivatives).
  • Cross-reference analytical data with multiple sources to establish consensus .

Q. How can crystallographic data improve understanding of this compound's solid-state behavior?

  • Answer : Single-crystal X-ray diffraction (performed using SHELX programs) can elucidate:

  • Packing motifs : Hydrogen bonding between carboxylate groups and chloride ions.
  • Thermal stability : Correlate lattice energy with thermogravimetric analysis (TGA) data.
  • Polymorphism : Screen for alternative crystalline forms using solvent-drop grinding .

Q. What analytical techniques are optimal for characterizing its interactions with biological macromolecules?

  • Answer : For studies targeting enzyme inhibition or receptor binding:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Validate interactions using crystal structures of target proteins (e.g., acetylcholinesterase for pyridinium analogs) .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Quaternization, reflux under inert atmosphere
Purity Analysis HPLC, NMR, elemental analysis
Stability Assessment LC-MS, accelerated stability testing
Structural Elucidation X-ray crystallography (SHELX), DFT simulations
Safety Protocols PPE, fume hoods, spill containment

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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